molecular formula C23H22N4O2 B15143741 Pol I-IN-1

Pol I-IN-1

Cat. No.: B15143741
M. Wt: 386.4 g/mol
InChI Key: NYGRZGUFWCNCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pol I-IN-1 is a small molecule inhibitor specifically designed to target RNA polymerase I. RNA polymerase I is an enzyme responsible for transcribing ribosomal RNA, which is essential for ribosome biogenesis and protein synthesis. The inhibition of RNA polymerase I has been shown to have significant therapeutic potential, particularly in the treatment of cancers where ribosome biogenesis is often upregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pol I-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This often requires the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pol I-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, this compound. Each step in the synthesis is carefully monitored to ensure the desired chemical transformations occur efficiently.

Scientific Research Applications

Pol I-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of RNA polymerase I inhibition and to develop new synthetic methodologies.

    Biology: Employed in cellular and molecular biology research to investigate the role of RNA polymerase I in ribosome biogenesis and cellular proliferation.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with upregulated ribosome biogenesis.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting RNA polymerase I.

Mechanism of Action

Pol I-IN-1 exerts its effects by specifically binding to RNA polymerase I and inhibiting its activity. This inhibition disrupts the transcription of ribosomal RNA, leading to a decrease in ribosome biogenesis and protein synthesis. The molecular targets of this compound include the catalytic subunits of RNA polymerase I, and the pathways involved are primarily related to ribosome biogenesis and cellular proliferation.

Comparison with Similar Compounds

Pol I-IN-1 is unique in its specificity for RNA polymerase I compared to other similar compounds that may target different polymerases or have broader inhibitory effects. Similar compounds include:

    BMH-21: Another RNA polymerase I inhibitor with a different chemical structure.

    CX-5461: A small molecule that inhibits RNA polymerase I and has shown promise in cancer therapy.

This compound stands out due to its high specificity and potency, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

11-oxo-N-(2-pyrrolidin-1-ylethyl)-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,13,15,17-octaene-16-carboxamide

InChI

InChI=1S/C23H22N4O2/c28-22(24-11-15-26-12-3-4-13-26)19-8-5-14-27-21(19)25-20-17-7-2-1-6-16(17)9-10-18(20)23(27)29/h1-2,5-10,14H,3-4,11-13,15H2,(H,24,28)

InChI Key

NYGRZGUFWCNCCR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.